molecular formula C20H20N4O5S B11316798 2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

Cat. No.: B11316798
M. Wt: 428.5 g/mol
InChI Key: XTDIMPNTOXUQGZ-UHFFFAOYSA-N
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Description

2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide typically involves multiple steps. One common approach is the condensation of 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride with N-(1-phenylethyl)benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(1-phenylethyl)benzamide
  • 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonyl chloride

Uniqueness

2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C20H20N4O5S/c1-12(14-8-4-3-5-9-14)21-18(25)15-10-6-7-11-16(15)24-30(28,29)17-13(2)22-20(27)23-19(17)26/h3-12,24H,1-2H3,(H,21,25)(H2,22,23,26,27)

InChI Key

XTDIMPNTOXUQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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